Methyl 5-bromopyrazolo[1,5-A]pyridine-3-carboxylate
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Overview
Description
Methyl 5-bromopyrazolo[1,5-A]pyridine-3-carboxylate is a chemical compound with the molecular formula C9H7BrN2O2 and a molecular weight of 255.07 g/mol . It is a member of the pyrazolo[1,5-A]pyridine family, which is known for its diverse applications in medicinal chemistry and material science . This compound is characterized by a fused ring system that includes both pyrazole and pyridine rings, making it a valuable scaffold for various chemical transformations and applications .
Preparation Methods
The synthesis of Methyl 5-bromopyrazolo[1,5-A]pyridine-3-carboxylate typically involves the bromination of pyrazolo[1,5-A]pyridine-3-carboxylate followed by esterification . The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as acetic acid or dichloromethane . The esterification step involves the reaction of the brominated intermediate with methanol in the presence of an acid catalyst like sulfuric acid . Industrial production methods may involve similar steps but are optimized for large-scale synthesis with considerations for cost, yield, and purity .
Chemical Reactions Analysis
Methyl 5-bromopyrazolo[1,5-A]pyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures.
Scientific Research Applications
Methyl 5-bromopyrazolo[1,5-A]pyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antiviral drugs.
Material Science: The compound’s unique photophysical properties make it useful in the design of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of various biological pathways.
Industrial Applications: The compound is employed as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-bromopyrazolo[1,5-A]pyridine-3-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . In receptor studies, it can act as an agonist or antagonist, influencing signal transduction pathways . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Methyl 5-bromopyrazolo[1,5-A]pyridine-3-carboxylate can be compared with other similar compounds such as:
Methyl 5-bromopyrazolo[1,5-A]pyrimidine-3-carboxylate: This compound has a pyrimidine ring instead of a pyridine ring, which can affect its reactivity and biological activity.
Methyl 6-bromopyrazolo[1,5-A]pyridine-3-carboxylate: The bromine atom is positioned differently, leading to variations in chemical behavior and applications.
Methyl 5-chloropyrazolo[1,5-A]pyridine-3-carboxylate: The substitution of bromine with chlorine can influence the compound’s reactivity and the types of reactions it undergoes.
Properties
IUPAC Name |
methyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)7-5-11-12-3-2-6(10)4-8(7)12/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPERCFZLNYLNAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=C(C=CN2N=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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